molecular formula C16H16FN B8279204 Benzyl-(6-fluoroindan-1-yl)-amine

Benzyl-(6-fluoroindan-1-yl)-amine

Cat. No. B8279204
M. Wt: 241.30 g/mol
InChI Key: SVNNCKUGGABTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-(6-fluoroindan-1-yl)-amine is a useful research compound. Its molecular formula is C16H16FN and its molecular weight is 241.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl-(6-fluoroindan-1-yl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-(6-fluoroindan-1-yl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl-(6-fluoroindan-1-yl)-amine

Molecular Formula

C16H16FN

Molecular Weight

241.30 g/mol

IUPAC Name

N-benzyl-6-fluoro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C16H16FN/c17-14-8-6-13-7-9-16(15(13)10-14)18-11-12-4-2-1-3-5-12/h1-6,8,10,16,18H,7,9,11H2

InChI Key

SVNNCKUGGABTLO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1NCC3=CC=CC=C3)C=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve benzyl-(6-fluoroindan-1-ylidene)-amine (23.22 g, 97.03 mmol) in ethanol (1200 mL). Cool the mixture to 0° C. under nitrogen. Add sodium borohydride (11.01 g, 291.10 mmol) to the mixture. After one hour, add dichloromethane (150 mL) and water (150 mL). Stir for 14 hours under nitrogen and concentrate in vacuo to remove ethanol. Extract the residue with dichloromethane and saturated aqueous sodium chloride. Dry the resulting organics with magnesium sulfate, filter, and concentrate in vacuo to give the title compound as a red oil (22.12 g, 94%). MS (ES) m/z=242 [M+1].
Quantity
23.22 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
11.01 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
94%

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